molecular formula C13H15NO B2675276 (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol CAS No. 2248174-25-4

(2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol

Cat. No.: B2675276
CAS No.: 2248174-25-4
M. Wt: 201.269
InChI Key: FZDOPFWYPIIYFP-JTQLQIEISA-N
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Description

(2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by a quinoline ring attached to a propanol chain, with a methyl group at the second position and a hydroxyl group at the first position of the propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the quinoline ring, which can be derived from aniline and glycerol through a Skraup synthesis.

    Formation of the Propanol Chain: The propanol chain is introduced via a Grignard reaction, where a Grignard reagent such as methylmagnesium bromide reacts with a quinoline derivative.

    Hydroxylation: The final step involves the hydroxylation of the propanol chain, which can be achieved using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol can undergo oxidation reactions to form quinoline ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form quinoline alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the quinoline ring, where halogenation or nitration can introduce new functional groups. Reagents such as bromine or nitric acid are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Bromine in acetic acid or nitric acid in sulfuric acid.

Major Products:

    Oxidation: Quinoline ketones or aldehydes.

    Reduction: Quinoline alcohols or amines.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry: (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol is used as an intermediate in the synthesis of various quinoline-based compounds. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structural similarity to natural ligands makes it a valuable tool in understanding receptor-ligand interactions.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other quinoline-based products. Its chemical stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

    Quinoline: A basic structure similar to (2S)-2-Methyl-3-quinolin-4-ylpropan-1-ol but without the propanol chain.

    2-Methylquinoline: Similar to this compound but lacks the hydroxyl group on the propanol chain.

    3-Quinolinylpropanol: Similar structure but without the methyl group at the second position.

Uniqueness: this compound is unique due to the presence of both a methyl group and a hydroxyl group on the propanol chain, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-methyl-3-quinolin-4-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-10(9-15)8-11-6-7-14-13-5-3-2-4-12(11)13/h2-7,10,15H,8-9H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDOPFWYPIIYFP-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC2=CC=CC=C12)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=NC2=CC=CC=C12)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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